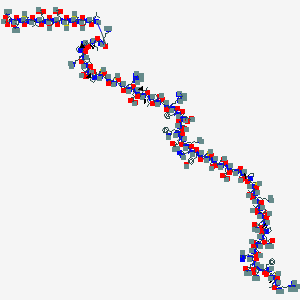

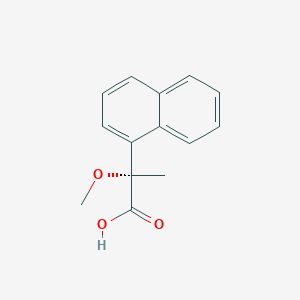

![molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2 CAS No. 267234-08-2](/img/structure/B13122.png)

[Nphe1]nociceptin(1-13)NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

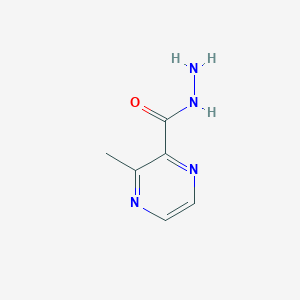

“[Nphe1]Nociceptin(1-13)NH2” is a novel nociceptin/orphanin FQ (NC) endogenous ligand. It is a selective and competitive ociceptin receptor antagonist without any residual agonist activity . It binds selectively to recombinant nociceptin receptors and antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .

Molecular Structure Analysis

The molecular weight of “[Nphe1]Nociceptin(1-13)NH2” is 1381.59 and its formula is C61H100N22O15 . The sequence shortening is Bn-GGGFTGARKSARK-NH2 .Chemical Reactions Analysis

“[Nphe1]Nociceptin(1-13)NH2” binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells and competitively antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .Physical And Chemical Properties Analysis

“[Nphe1]Nociceptin(1-13)NH2” has a molecular weight of 1381.59 and its formula is C61H100N22O15 .科学的研究の応用

[Nphe1]NC(1-13)NH2 as a Selective Nociceptin Receptor Antagonist:

- It may serve as a tool for studying the role of nociceptin in feeding behavior, particularly in relation to hyperphagia, as identified by Polidori et al. (2000) in Psychopharmacology (Polidori et al., 2000).

- [Nphe1]nociceptin(1-13)NH2 has been found to antagonize nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in rats, as reported by Chen et al. (2002) in the Canadian Journal of Physiology and Pharmacology (Chen et al., 2002).

Analgesic Potential:

- Research by Rizzi et al. (2000) in NeuroReport suggests that [Nphe1]NC(1-13)NH2 potentiates morphine analgesia, indicating its potential use in enhancing analgesic effects and modulating morphine tolerance (Rizzi et al., 2000).

- It also effectively blocks nociceptin-induced impairment of spatial learning in rats, as found by Redrobe et al. (2000) in the British Journal of Pharmacology (Redrobe et al., 2000).

Cardiovascular Studies:

- Its antagonistic effects on nociceptin receptor mediated inhibition of cAMP formation in cells expressing the human nociceptin receptor were reported by Hashimoto et al. (2000) in Neuroscience Letters (Hashimoto et al., 2000).

Potential as a New Class of Analgesics:

- The research by Calo’ et al. (2000) in the British Journal of Pharmacology highlighted its potential as a prototype for a new class of analgesics (Calo’ et al., 2000).

Antidepressant-like Activity:

- Redrobe et al. (2002) in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that nociceptin receptor antagonists like [Nphe1]-nociceptin (1-13)-NH2 show antidepressant-like properties in mice (Redrobe et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBZIPCESQREMT-UVDGFCMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Nphe1]nociceptin(1-13)NH2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)